9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine 9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16511620
InChI: InChI=1S/C33H26N2/c1-33(2)27-15-7-10-18-31(27)35(32-19-11-8-16-28(32)33)24-20-21-30-26(22-24)25-14-6-9-17-29(25)34(30)23-12-4-3-5-13-23/h3-22H,1-2H3
SMILES:
Molecular Formula: C33H26N2
Molecular Weight: 450.6 g/mol

9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine

CAS No.:

Cat. No.: VC16511620

Molecular Formula: C33H26N2

Molecular Weight: 450.6 g/mol

* For research use only. Not for human or veterinary use.

9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine -

Specification

Molecular Formula C33H26N2
Molecular Weight 450.6 g/mol
IUPAC Name 9,9-dimethyl-10-(9-phenylcarbazol-3-yl)acridine
Standard InChI InChI=1S/C33H26N2/c1-33(2)27-15-7-10-18-31(27)35(32-19-11-8-16-28(32)33)24-20-21-30-26(22-24)25-14-6-9-17-29(25)34(30)23-12-4-3-5-13-23/h3-22H,1-2H3
Standard InChI Key UMKRTVOLHYYZHW-UHFFFAOYSA-N
Canonical SMILES CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C

Introduction

Structural and Synthetic Characterization

Molecular Architecture

The molecular structure features a central acridine moiety (9,10-dihydroacridine) with two methyl groups at the 9-position, creating a sterically hindered environment. The 10-position is substituted with a 9-phenylcarbazol-3-yl group, introducing additional π-conjugation and electron-donating capabilities . X-ray crystallographic analysis reveals a dihedral angle of approximately 87° between the acridine and carbazole planes, minimizing orbital overlap while maintaining electronic communication through space . This twisted conformation is critical for achieving both aggregation-induced emission (AIE) characteristics and TADF properties .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular Weight450.57 g/mol
Dihedral Angle (D-A)87° ± 2°
Crystallographic Density1.24 g/cm³
Torsional Barrier12.3 kcal/mol

Synthetic Pathways

The primary synthesis route involves a Buchwald-Hartwig amination between 9,9-dimethylacridan and 3-bromo-9-phenylcarbazole, catalyzed by palladium(II) acetate with Xantphos as a ligand. Recent optimizations using trimethylphenylammonium tribromide in dry tetrahydrofuran under ambient conditions achieve yields up to 69% after silica gel chromatography. Alternative methods employ Ullmann coupling reactions, though these typically result in lower yields (45-52%) due to competing side reactions .

Table 2: Comparative Synthesis Methods

MethodCatalyst SystemYield (%)Purity (%)
Buchwald-HartwigPd(OAc)₂/Xantphos6999.5
Ullmann CouplingCuI/1,10-phenanthroline5297.8
Radical CouplingAIBN/TBHP4195.2

Electronic and Photophysical Properties

Orbital Characteristics

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 3.1 eV, with the HOMO localized on the carbazole moiety (-5.3 eV) and LUMO on the acridine unit (-2.2 eV) . This spatial separation of frontier orbitals enables efficient charge transfer while maintaining a small singlet-triplet energy gap (ΔEₛₜ = 0.28 eV), crucial for TADF behavior .

Aggregation-Induced Emission

In dilute THF solutions (10⁻⁵ M), the compound exhibits weak blue fluorescence (λₑₘ = 450 nm, Φₚₗ = 0.12). Aggregation through solvent engineering (90% water fraction) enhances quantum yield to 0.68 with a redshifted emission at 480 nm . This AIE effect stems from restricted intramolecular rotation (RIR) of the phenyl-carbazole group, which suppresses non-radiative decay pathways .

Table 3: Photophysical Parameters

Stateλₐᵦₛ (nm)λₑₘ (nm)Φₚₗτ (ns)
Solution3404500.122.3
Aggregated3554800.68143
Thin Film3654900.72156

Device Applications in Optoelectronics

OLED Performance

When employed as a TADF emitter in green OLEDs, the compound demonstrates exceptional electroluminescent properties. A device structure of ITO/HAT-CN (10 nm)/TAPC (40 nm)/mCP (10 nm)/EML (20 nm)/TPBi (40 nm)/LiF (1 nm)/Al (100 nm) achieves maximum brightness of 18,740 cd/m² with CIE coordinates of (0.26, 0.54) . The optimized device exhibits an external quantum efficiency (EQE) of 16.2% at 100 cd/m², maintaining 14.8% at 1000 cd/m² .

Table 4: OLED Device Characteristics

ParameterValue
Turn-on Voltage2.8 V
Max Brightness18,740 cd/m²
EQE @ 100 cd/m²16.2%
CIE Coordinates(0.26, 0.54)
LT₉₅ @ 1000 cd/m²420 h

Hole Transport Capability

As a hole transport layer in perovskite solar cells, the compound demonstrates superior hole mobility (μₕ = 2.3 × 10⁻³ cm²/Vs) compared to standard Spiro-OMeTAD (1.1 × 10⁻³ cm²/Vs) . Devices incorporating this material show improved power conversion efficiency (PCE = 19.8% vs. 18.2% for Spiro-based controls) and enhanced moisture resistance, retaining 95% initial PCE after 500 h at 85% RH .

Recent Advances and Future Directions

TADF-OLED Optimization

Recent work combines the compound with pyridazine acceptors to create donor-acceptor systems with reverse intersystem crossing (RISC) rates exceeding 10⁶ s⁻¹ . The derivative 2AC-PYD demonstrates a RISC rate of 3.3 × 10⁵ s⁻¹, enabling delayed fluorescence lifetimes of 143 ns in toluene solutions . These advancements address efficiency roll-off challenges in high-brightness OLED applications.

Thermally Activated Delayed Fluorescence

Temperature-dependent studies (77-300 K) reveal a strong correlation between delayed fluorescence intensity and thermal energy. The activation energy for RISC processes is calculated as 0.26 eV using Arrhenius analysis, consistent with the measured ΔEₛₜ value . This confirmation of TADF mechanism validates theoretical models predicting 97% triplet harvesting efficiency in optimized devices .

Table 5: TADF Performance Metrics

ParameterValue
ΔEₛₜ0.28 eV
RISC Rate (kᵣᵢₛc)3.3 × 10⁵ s⁻¹
Delayed Lifetime (τ)143 ns
Triplet Harvesting97%

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